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Compound of Interest

Compound Name: (S,R,S)-AHPC-Me hydrochloride

Cat. No.: B560564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-Me hydrochloride, also known as VHL ligand 2 hydrochloride, is a pivotal

chemical probe used in the field of targeted protein degradation. Its primary application lies in

its role as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This

property allows it to be incorporated into Proteolysis Targeting Chimeras (PROTACs), which

are heterobifunctional molecules designed to selectively eliminate disease-causing proteins.

This technical guide provides a comprehensive overview of the structure, properties, and

application of (S,R,S)-AHPC-Me hydrochloride, with a focus on its use in the synthesis of the

BET degrader ARV-771 and the subsequent biological evaluation.

Core Properties and Structure
(S,R,S)-AHPC-Me hydrochloride is a complex organic molecule with a defined

stereochemistry that is crucial for its binding to the VHL E3 ligase complex.[1][2][3][4]
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Property Value Reference

IUPAC Name

(2S,4R)-1-((S)-2-amino-3,3-

dimethylbutanoyl)-4-hydroxy-

N-((S)-1-(4-(4-methylthiazol-5-

yl)phenyl)ethyl)pyrrolidine-2-

carboxamide hydrochloride

[4]

Synonyms

(S,R,S)-AHPC-Me HCl, VHL

ligand 2 hydrochloride, E3

ligase Ligand 1

[3]

Molecular Formula C₂₃H₃₃ClN₄O₃S [5]

Molecular Weight 481.05 g/mol [5]

Appearance Solid powder [4]

Purity Typically >95% [6][7]

Storage
Store at -20°C, sealed and

away from moisture.
[6]

Synthesis and Application in PROTACs
(S,R,S)-AHPC-Me hydrochloride serves as a critical building block for the synthesis of

PROTACs that recruit the VHL E3 ligase. A prominent example of its application is in the

creation of ARV-771, a potent degrader of the Bromodomain and Extra-Terminal (BET) family of

proteins.[1][2][3]
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Synthesis of (S,R,S)-AHPC-Me hydrochloride

PROTAC Synthesis (ARV-771)

Biological Application

Starting Materials

Key Intermediates

Multi-step Synthesis

(S,R,S)-AHPC-Me
hydrochloride

Final Assembly & Purification

(S,R,S)-AHPC-Me
hydrochloride

ARV-771

Linker Moiety BET Ligand

ARV-771

Cellular Treatment
(e.g., CRPC cell lines)

BET Protein Degradation

Downstream Effects
(Apoptosis, c-MYC suppression)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b560564?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway: PROTAC-mediated Protein
Degradation
The mechanism of action for a PROTAC like ARV-771, which utilizes (S,R,S)-AHPC-Me as its

VHL ligand, involves the hijacking of the cell's natural protein disposal system, the ubiquitin-

proteasome pathway.
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Experimental Protocols
Synthesis of ARV-771 using (S,R,S)-AHPC-Me
hydrochloride
This protocol outlines the final coupling step in the synthesis of ARV-771. A detailed, step-by-

step synthesis for (S,R,S)-AHPC-Me hydrochloride is not publicly available in the searched

literature, however, it can be procured from various chemical suppliers.

Materials:

(S,R,S)-AHPC-Me hydrochloride

Appropriate BET-binding moiety with a linker terminating in a carboxylic acid

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

Anhydrous DMF (N,N-Dimethylformamide)

Ethyl acetate

Water

Brine

Anhydrous sodium sulfate

Procedure:

Dissolve the BET-binding moiety-linker construct, (S,R,S)-AHPC-Me hydrochloride, and

DIPEA in anhydrous DMF.

Cool the mixture to 0°C.

Add HATU to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for approximately 20 minutes.

Monitor the reaction completion using LC-MS.

Once complete, partition the mixture between ethyl acetate and water.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude residue by preparative HPLC to yield ARV-771.

Western Blot for BET Protein Degradation
This protocol is for assessing the degradation of BET proteins (BRD2, BRD3, and BRD4) in

castration-resistant prostate cancer (CRPC) cell lines (e.g., 22Rv1, VCaP) following treatment

with ARV-771.[8]

Materials:

CRPC cell lines

ARV-771

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: Anti-BRD2, Anti-BRD3, Anti-BRD4, and a loading control (e.g., Anti-

GAPDH or Anti-β-actin)
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HRP-conjugated secondary antibody

ECL detection reagent

Procedure:

Seed CRPC cells and allow them to adhere overnight.

Treat cells with varying concentrations of ARV-771 for the desired time (e.g., 16 hours).

Lyse the cells and quantify the protein concentration using a BCA assay.

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.

Block the membrane for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at

room temperature.

Wash the membrane again and visualize the protein bands using an ECL detection system.

Quantify band intensities and normalize to the loading control to determine the extent of

protein degradation.

c-MYC ELISA
This protocol measures the suppression of the downstream effector c-MYC in response to BET

protein degradation by ARV-771.[8]

Materials:

CRPC cell lines (e.g., 22Rv1)

ARV-771

Human c-MYC ELISA Kit (e.g., from RayBiotech or Abcam)[9][10]
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Plate reader

Procedure:

Seed cells in a 96-well plate and allow them to adhere.

Treat cells with a serial dilution of ARV-771 for a specified time (e.g., 16 hours).[8]

Lyse the cells according to the ELISA kit manufacturer's instructions.

Perform the ELISA by adding standards and cell lysates to the antibody-coated plate.

Add the detection antibody, followed by the HRP-conjugate and substrate.

Stop the reaction and measure the absorbance at 450 nm using a plate reader.

Calculate the c-MYC concentration based on the standard curve.

Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of ARV-771 on the viability of CRPC cell lines.

Materials:

CRPC cell lines

ARV-771

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Seed cells in a 96-well plate.

Treat cells with a serial dilution of ARV-771 for a specified time (e.g., 72 hours).[8]

Equilibrate the plate to room temperature.
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Add CellTiter-Glo® reagent to each well.

Mix on an orbital shaker to induce cell lysis.

Incubate at room temperature to stabilize the luminescent signal.

Measure luminescence using a luminometer.

Calculate cell viability relative to vehicle-treated control cells.

Conclusion
(S,R,S)-AHPC-Me hydrochloride is a fundamental tool for researchers engaged in the

development of PROTACs. Its high affinity for the VHL E3 ligase enables the creation of potent

and selective protein degraders like ARV-771. The experimental protocols provided herein offer

a framework for the synthesis and evaluation of such compounds, facilitating further

advancements in the field of targeted protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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